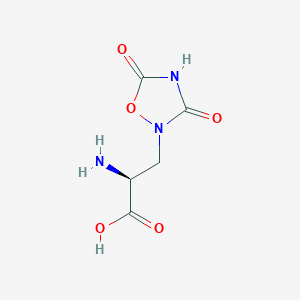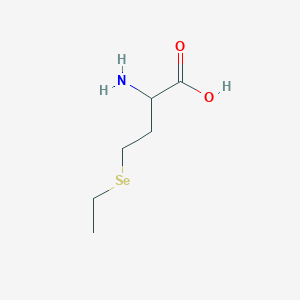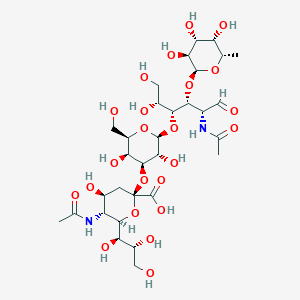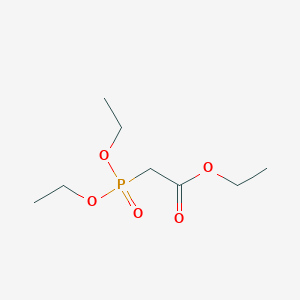
Triethyl phosphonoacetate
Übersicht
Beschreibung
Triethyl phosphonoacetate is a reagent for organic synthesis used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . It can be added dropwise to sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base .
Synthesis Analysis
Triethyl phosphonoacetate can be synthesized by reacting it with BTMS under microwave irradiation in ACN at 60 °C . It can also be prepared from triethyl phosphonoacetate, PCl (5), and the corresponding phenols .Molecular Structure Analysis
The molecular structure of Triethyl phosphonoacetate is represented by the formula C8H17O5P . It has an acidic proton that can easily be abstracted by a weak base .Chemical Reactions Analysis
Triethyl phosphonoacetate is used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .Physical And Chemical Properties Analysis
Triethyl phosphonoacetate has a boiling point of 142 to 145 °C at 9 mmHg . It has a density of 1.13 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Horner-Wadsworth-Emmons Reactions
Triethyl phosphonoacetate is used as a reactant in Horner-Wadsworth-Emmons reactions . This reaction is a modification of the Wittig reaction and is used to form carbon-carbon double bonds (alkenes) from carbonyl compounds .
Tsuji-Trost Type Reactions
It also plays a role in Tsuji-Trost type reactions . These reactions involve the palladium-catalyzed allylation of nucleophiles, which is a key step in many organic synthesis processes .
Intramolecular Heck-Type Cyclization and Isomerizations
Triethyl phosphonoacetate is used in Intramolecular Heck-type cyclization and isomerizations . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process, and this variant allows for the formation of cyclic structures .
Intramolecular Aryne-Ene Reactions
This compound is also used in Intramolecular aryne-ene reactions . This reaction involves the reaction of an alkyne and an alkene in the same molecule, leading to the formation of a cyclic aromatic compound .
Synthesis of Phosphonic Acids
Triethyl phosphonoacetate is used in the synthesis of phosphonic acids . Phosphonic acids are important in various fields such as chemical biology, medicine, materials, and others .
Synthesis of Multifunctional Olefins
It is used in the synthesis of multifunctional olefins . This involves the condensation of β-diketones as well as β-phosphonoesters and benzoylated β-ketoesters with formaldehyde .
Wirkmechanismus
Target of Action
Triethyl phosphonoacetate is primarily used as a reagent in organic synthesis . Its primary target is the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in many biochemical reactions, and its modification can lead to significant changes in the properties of the molecule.
Mode of Action
Triethyl phosphonoacetate interacts with its targets through the Horner-Wadsworth-Emmons (HWE) reaction or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .
Biochemical Pathways
The primary biochemical pathway affected by Triethyl phosphonoacetate is the formation of alkenes through the HWE reaction . This reaction is a method for the formation of carbon-carbon double bonds (alkenes) by the reaction of an aldehyde or ketone with a phosphonate anion . The downstream effects include the synthesis of various organic compounds, including aldehydes .
Result of Action
The primary result of Triethyl phosphonoacetate’s action is the formation of E alkenes with excellent regioselectivity . This allows for the synthesis of a wide range of organic compounds, including aldehydes .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041573 | |
| Record name | Triethyl phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
| Record name | Triethyl phosphonoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19899 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethyl phosphonoacetate | |
CAS RN |
867-13-0 | |
| Record name | Triethyl phosphonoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl phosphonoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl phosphonoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl phosphonoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyl phosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYL PHOSPHONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022826171T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Triethyl phosphonoacetate?
A1: Triethyl phosphonoacetate has the molecular formula C8H17O5P and a molecular weight of 224.19 g/mol.
Q2: Is there any spectroscopic data available for Triethyl phosphonoacetate?
A2: Yes, studies have utilized various spectroscopic techniques for characterization. For example, one study employed 31P NMR to analyze the anionic species formed from Triethyl phosphonoacetate under specific reaction conditions . Another research investigated UV Raman cross sections of Triethyl phosphonoacetate, providing valuable data for its detection and analysis .
Q3: What is the primary use of Triethyl phosphonoacetate in organic synthesis?
A3: Triethyl phosphonoacetate is a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method for synthesizing α,β-unsaturated esters, ketones, and other conjugated systems .
Q4: Can you explain the role of Triethyl phosphonoacetate in the HWE reaction?
A4: In the HWE reaction, Triethyl phosphonoacetate acts as a nucleophile. It forms an enolate in the presence of a base, which then attacks the carbonyl group of an aldehyde or ketone. This initiates a series of steps, ultimately leading to the formation of an alkene and the expulsion of a phosphate group .
Q5: What is the stereochemical outcome of the HWE reaction using Triethyl phosphonoacetate?
A5: Generally, Triethyl phosphonoacetate in the HWE reaction predominantly yields E-olefins. This selectivity arises from the preferential formation of the thermodynamically favored threo adduct during the reaction .
Q6: Are there exceptions to this E-selectivity in the HWE reaction with Triethyl phosphonoacetate?
A6: Yes, research has shown that exceptions exist. For example, the reaction of Triethyl phosphonoacetate with benzyl 2-pyridyl ketone under specific conditions (t-BuOK as a base) produced a 1:1 mixture of E and Z olefins . This finding highlights the influence of substrate structure and reaction conditions on the stereochemical outcome.
Q7: What are some specific applications of Triethyl phosphonoacetate in synthesis?
A7: Triethyl phosphonoacetate finds use in diverse syntheses, including:* β-Keto Phosphonates: A practical synthesis of β-keto phosphonates utilizes Triethyl phosphonoacetate, reacting it with carboxylic acid chlorides followed by decarboxylation , .* 3(2H)-Pyridazinones: Triethyl phosphonoacetate reacts with phenylhydrazones of 1,2-dicarbonyl compounds to synthesize various 5,6-disubstituted-2-phenyl-3(2H)-pyridazinones .* 1,3,4-oxadiazoles: Phosphonomethylhydrazide, derived from Triethyl phosphonoacetate, reacts with N-acylated imidates to yield 5-aryl (or 5-benzyl)-2-[(1-diethoxyphosphonyl)methyl]-1,3,4-oxadiazoles .* Cyclopropanes: Triethyl phosphonoacetate plays a key role in the Wadsworth-Emmons cyclopropanation, a method for synthesizing optically pure, multi-substituted cyclopropanes with high trans-diastereoselectivity .
Q8: Has the stability of Triethyl phosphonoacetate been investigated under extreme conditions?
A8: Yes, researchers have explored the behavior of Triethyl phosphonoacetate under high temperatures and pressures. A study investigated its aquathermolysis, examining its degradation in superheated water under sub- and supercritical conditions, demonstrating its potential for detoxification of specific compounds .
Q9: Are there alternative methods for conducting reactions with Triethyl phosphonoacetate besides traditional solvent-based approaches?
A9: Yes, researchers have explored alternative reaction media. For instance, one study successfully employed the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) as a solvent for reactions involving Triethyl phosphonoacetate and aldehydes, offering potential advantages in terms of reaction rates and selectivity .
Q10: Have solvent-free conditions been explored for reactions involving Triethyl phosphonoacetate?
A10: Yes, research has demonstrated the effectiveness of solvent-free conditions in the presence of specific catalysts. For example, the Horner-Wadsworth-Emmons reaction of Triethyl phosphonoacetate with aldehydes proceeded with high E-selectivity when catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of K2CO3 under solvent-free conditions .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



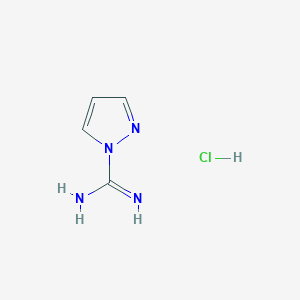





![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

